UBP 302 is a selective antagonist of the kainate receptor subtype GluK1, which is a member of the ionotropic glutamate receptor family. This compound is recognized for its role in pharmacological studies related to neurological disorders, particularly those involving excitotoxicity and chronic pain. UBP 302 has been shown to inhibit the activity of glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system.
UBP 302 was developed as part of a series of compounds aimed at understanding and modulating kainate receptor activity. It is derived from the structure of willardiine, a naturally occurring compound known for its neuroactive properties. The compound is commercially available from various suppliers, including Tocris Bioscience and Bertin Bioreagent, with a CAS number of 745055-91-8 .
UBP 302 belongs to the class of competitive antagonists targeting kainate receptors, specifically the GluK1 subtype. Its classification as a pharmacological agent places it within the broader category of glutamate receptor antagonists, which are significant in research on neuropharmacology and potential therapeutic applications for neurological disorders .
The synthesis of UBP 302 involves several key steps that utilize standard organic chemistry techniques. These include amination, esterification, and coupling reactions to construct the desired molecular framework. The synthesis typically starts with readily available precursors that undergo various transformations to yield UBP 302 .
The process often includes:
Purification methods such as recrystallization or chromatography are employed to isolate UBP 302 in high purity (>98%) .
The molecular formula of UBP 302 is C₁₃H₁₅N₃O₄S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The specific arrangement of these atoms contributes to its function as a kainate receptor antagonist.
UBP 302 primarily acts by binding competitively to the kainate receptors, inhibiting their activation by endogenous ligands such as glutamate. This mechanism alters neurotransmission dynamics in neuronal pathways associated with pain and excitotoxicity.
Research has demonstrated that UBP 302 effectively blocks the effects induced by agonists like (S)-(-)-5-iodowillardiine in experimental models. This blockade can be quantitatively assessed through pharmacological assays measuring changes in receptor-mediated responses .
The mechanism by which UBP 302 exerts its effects involves competitive inhibition at the kainate receptor sites. By occupying these sites, UBP 302 prevents glutamate from binding and activating the receptor, thereby reducing excitatory neurotransmission.
Studies have shown that administration of UBP 302 leads to significant alterations in neurogenic vasodilation responses in animal models, indicating its potential therapeutic implications for conditions characterized by excessive excitatory signaling .
UBP 302 has been utilized extensively in research focused on:
High-resolution crystal structures (1.74-1.87 Å) of the GluK1 LBD complexed with UBP 302 reveal a novel binding mechanism distinct from classical antagonists [2] [4] [6]. Unlike typical iGluR antagonists that form direct contacts with a conserved glutamate residue (Glu723 in GluK1), UBP 302 binds in a hyperextended conformation that avoids this interaction. Instead, it anchors itself through:
Table 1: Key Residues in GluK1 Ligand-Binding Domain Involved in UBP 302 Interaction
Residue | Interaction Type | Functional Consequence |
---|---|---|
Tyr488 | π-Stacking | Stabilizes benzyl group orientation |
Thr690 | Water-mediated H-bond | Anchors uracil ring |
Pro516 | Backbone H-bond | Fixes D1 domain position |
Leu768 | Hydrophobic packing | Contributes to binding pocket shape |
Glu723 | No direct contact | Distinctive feature vs. other antagonists |
This binding mode results in a 1,300-fold selectivity for GluK1 over GluK2, primarily due to a single amino acid difference at position 690 (Thr in GluK1 vs. Ala in GluK2), which alters hydrogen bonding capacity [2] [6].
UBP 302 binding induces a dramatic conformational change described as "hyperextension" – the most extreme opening observed in any iGluR ligand-binding core structure [2] [4] [6]:
Table 2: Conformational Changes in GluK1 Ligand-Binding Core with UBP 302 vs. Agonists
Parameter | UBP 302 Complex | Glutamate Complex | Change |
---|---|---|---|
D1-D2 domain angle | 26° wider | Closed conformation | +26° |
C-terminal separation | 50.2 Å | 28.1 Å | +22.1 Å |
Glu723 side chain | Facing away | Coordinating agonist | Rotated ~120° |
Bound water molecules | 12 conserved | 14 conserved | 85% retention |
This hyperextension represents a novel gating mechanism where antagonist binding expands rather than merely prevents closure of the LBD, effectively locking the receptor in an inactive state incapable of transmitting gating forces to the ion channel [4] [6].
The binding mechanism of UBP 302 at GluK1 differs fundamentally from antagonist actions at AMPA and NMDA receptors:
Table 3: Comparative Antagonist Binding Mechanisms Across iGluR Subtypes
Feature | GluK1-UBP 302 | GluA2-DNQX | NR1-DCKA |
---|---|---|---|
Direct Glu residue contact | Absent | Present | Present (NR1) |
Domain closure | Hyperextended (↓26°) | Partially closed (↓15°) | Minimally perturbed |
Ion channel linker change | +22.1 Å | +8.5 Å | +3.2 Å |
Bound water conservation | >85% | ~60% | ~70% |
Subunit selectivity | GluK1 >> GluK2/3 | Pan-AMPA | NR1-specific |
These structural distinctions explain UBP 302's unique pharmacological profile and provide a blueprint for designing subunit-selective kainate receptor modulators. The hyperextension mechanism suggests glutamate receptors possess greater conformational flexibility than previously recognized, with implications for allosteric drug development [2] [4] [6].
ConclusionThe molecular interactions between UBP 302 and GluK1 kainate receptors reveal unprecedented mechanisms of iGluR antagonism characterized by binding-induced hyperextension of the ligand-binding core. By avoiding contact with the conserved glutamate residue (Glu723) that typically anchors ligands, and instead exploiting subunit-specific residues like Thr690, UBP 302 achieves exceptional selectivity for GluK1-containing receptors. The 22 Å expansion of ion channel linkers in antagonist-bound dimers demonstrates that kainate receptors undergo larger conformational changes during gating than AMPA or NMDA receptors. These structural insights not only elucidate the basis for UBP 302's selective antagonism but also provide a framework for developing novel therapeutics targeting neurological disorders involving GluK1 receptors, including epilepsy, neuropathic pain, and migraine, where selective kainate receptor modulation may offer improved safety profiles over pan-antagonists.
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9